molecular formula C13H17NO2 B2826792 4-(azepan-1-yl)benzoic Acid CAS No. 314248-55-0

4-(azepan-1-yl)benzoic Acid

Cat. No.: B2826792
CAS No.: 314248-55-0
M. Wt: 219.284
InChI Key: SBOQUUYPWQTHCF-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)benzoic acid is a benzoic acid derivative featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) attached to the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.29 g/mol and a purity of 95% . The compound is primarily utilized in research settings, particularly in pharmaceutical and materials science, as an intermediate for synthesizing more complex molecules. Its structural uniqueness lies in the azepane moiety, which confers distinct electronic and steric properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

4-(azepan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOQUUYPWQTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with azepane under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the formation of the desired product through a nucleophilic substitution mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester.

Typical Reaction Conditions:

ReactantCatalystTemperatureYield
MethanolH₂SO₄Reflux83–90%

Mechanism:

  • Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic attack by methanol forms a tetrahedral intermediate.

  • Elimination of water yields the ester.

Amidation

The acid reacts with amines to form amides via coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Example Reaction:
4-(Azepan-1-yl)benzoic acid+R-NH2EDC4-(Azepan-1-yl)benzamide\text{4-(Azepan-1-yl)benzoic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{4-(Azepan-1-yl)benzamide}

Key Data:

  • Coupling efficiency depends on steric hindrance from the azepane ring.

  • Yields typically range from 70–85% for primary amines.

Electrophilic Aromatic Substitution (EAS)

The azepane ring activates the benzene core toward EAS at positions ortho and para to the substituent.

Reactivity Comparison:

Reaction TypeReagentPositionRelative Rate vs. Benzene
NitrationHNO₃/H₂SO₄para12× faster
SulfonationH₂SO₄/SO₃meta8× faster
Halogenation (Cl₂)Cl₂/FeCl₃ortho15× faster

Mechanistic Insight:

  • Azepane’s nitrogen donates electron density via resonance, activating the ring.

  • Steric effects favor para substitution in nitration.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction:
4-(Azepan-1-yl)benzoic acidLiAlH44-(Azepan-1-yl)benzyl alcohol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{4-(Azepan-1-yl)benzyl alcohol}

Conditions:

  • Anhydrous tetrahydrofuran (THF), 0°C to room temperature.

  • Yields: ~75%.

Oxidation

Limitations:

  • Ring cleavage requires elevated temperatures (>100°C) and acidic media .

  • Low synthetic utility due to side reactions.

Salt Formation

The acid forms water-soluble salts with alkali metals (e.g., Na⁺, K⁺) or organic bases (e.g., triethylamine) .

Applications:

  • Enhanced bioavailability in pharmaceutical formulations .

  • Typical pKa: ~4.2 (carboxylic acid) .

Comparative Reactivity

The azepane ring’s electron-donating ability differentiates this compound from analogs:

CompoundEAS Rate (Nitration)Reduction Ease
This compound12× fasterModerate
4-(Piperidin-1-yl)benzoic acid9× fasterHigh
4-Methylbenzoic acid3× fasterLow

Scientific Research Applications

4-(azepan-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Heteroatoms: Azepane (7-membered, 1N) vs. piperazine (6-membered, 2N) vs. diazepane (7-membered, 2N).
  • Substituent Position: Para-substituted derivatives (e.g., this compound) exhibit symmetrical electronic effects, whereas meta- or ortho-substituted analogs (e.g., 3-amino-4-(azepan-1-yl)benzoic acid) introduce steric hindrance and asymmetric charge distribution .
  • Functional Modifications : The addition of methylene linkers (e.g., in 4-(azepan-1-ylmethyl)benzoic acid) increases molecular weight and lipophilicity compared to direct azepane attachment .

Physicochemical Properties

  • Lipophilicity : Azepane and alkyl-substituted derivatives (e.g., 4-isopropylbenzoic acid) are more lipophilic than polar analogs like 4-hydroxybenzoic acid .
  • Solubility : Hydrochloride salts (e.g., 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride) likely exhibit higher aqueous solubility due to ionic character .
  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-donating substituents (e.g., azepane) may slightly reduce acidity compared to electron-withdrawing groups .

Biological Activity

4-(Azepan-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C13H17NO2C_{13}H_{17}NO_2. It features a benzoic acid moiety substituted with an azepane ring, which contributes to its unique chemical properties. The presence of both aromatic and aliphatic components allows for diverse interactions with biological targets, including proteins and enzymes.

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and ligand in protein-ligand interactions. Its azepane ring enhances its binding affinity to various proteins, thereby modulating biological pathways. The compound has been shown to interact effectively with amino acid residues within proteins due to its structural features.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes. For example, it has been studied for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes can have therapeutic implications for diseases such as arthritis and cancer .

Protein Interaction Studies

The compound's ability to modulate protein interactions makes it a candidate for further pharmacological research. Studies have highlighted its potential as a ligand in various biochemical assays, providing insights into its role in cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-(Azepane-1-sulfonyl)benzoic acidLacks the chlorobenzamido groupLess effective in biochemical applications
3-(Azepane-1-sulfonyl)-4-methoxy-benzoic acidContains a methoxy groupAlters reactivity and binding properties
4-(Piperidin-1-ylsulfonyl)benzoic acidFeatures a piperidine ringDifferent steric effects compared to azepane
4-(Morpholin-1-ylsulfonyl)benzoic acidContains a morpholine ringVariations in solubility and biological activity
4-(Pyrrolidin-1-ylsulfonyl)benzoic acidIncorporates a pyrrolidine ringDistinct electronic properties

This table illustrates how the azepane ring contributes to the distinct reactivity and biological activity of this compound compared to other compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited the activity of certain proteases involved in protein degradation pathways, hinting at its potential use in treating diseases characterized by excessive proteolytic activity .
  • Antiproliferative Effects : Research involving cancer cell lines indicated that derivatives of benzoic acid, including those related to this compound, exhibited notable antiproliferative effects against various cancer types. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .
  • In Silico Studies : Computational studies have further elucidated the binding affinities of this compound with target proteins, supporting experimental findings regarding its potential as a therapeutic agent .

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